

# An In-depth Technical Guide on 2-(Dimethylamino)pyrimidine-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-(Dimethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1298788

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## Abstract

This technical guide provides a comprehensive overview of **2-(Dimethylamino)pyrimidine-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While crystallographic data for this specific molecule is not publicly available, this document details its chemical properties and outlines a robust, plausible experimental protocol for its synthesis. The synthetic pathway, involving the formation of the core pyrimidine structure followed by formylation, is presented in detail. Visual diagrams are provided to illustrate the synthetic workflow, offering a clear and concise guide for researchers in the field.

## Chemical and Physical Properties

While a definitive crystal structure analysis of **2-(Dimethylamino)pyrimidine-5-carbaldehyde** is not available in the current literature, its fundamental chemical and physical properties have been characterized. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	151.17 g/mol	<a href="#">[1]</a>
CAS Number	55551-49-0	<a href="#">[1]</a>
Appearance	Solid (form)	<a href="#">[1]</a>
InChI Key	XBYXYDVSCMMJDT-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES String	O=C([H])C1=CN=C(N(C)C)N=C1	<a href="#">[1]</a>

## Experimental Protocols: Synthesis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde

The synthesis of **2-(Dimethylamino)pyrimidine-5-carbaldehyde** can be approached through a two-stage process: first, the synthesis of the 2-(dimethylamino)pyrimidine core, followed by the introduction of the aldehyde group at the 5-position via a formylation reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems like pyrimidines.[\[1\]](#)

### Stage 1: Synthesis of 2-(Dimethylamino)pyrimidine

The synthesis of the 2-(dimethylamino)pyrimidine core can be achieved by reacting a suitable pyrimidine precursor, such as 2-chloropyrimidine, with dimethylamine.

Materials:

- 2-chloropyrimidine
- Dimethylamine (40% solution in water or as a gas)
- Ethanol
- Sodium carbonate

- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
- Add an excess of dimethylamine solution (2-3 equivalents) to the flask.
- Add sodium carbonate (1.5 equivalents) to the reaction mixture to act as a base.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(dimethylamino)pyrimidine.

- The product can be further purified by column chromatography or distillation if necessary.

## Stage 2: Formylation of 2-(Dimethylamino)pyrimidine via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrimidine ring. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride ( $\text{POCl}_3$ ) and N,N-dimethylformamide (DMF).<sup>[1]</sup>

Materials:

- 2-(dimethylamino)pyrimidine (from Stage 1)
- N,N-Dimethylformamide (DMF, anhydrous)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- 1,2-Dichloroethane (anhydrous)
- Ice bath
- Sodium acetate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

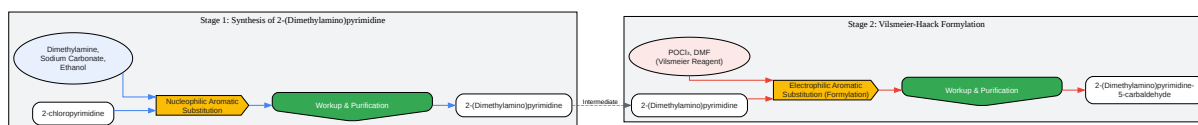
Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous 1,2-dichloroethane.

- Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.5 equivalents).
- To the cooled solution, add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.
- Stir the mixture at this temperature for 30 minutes.
- Add a solution of 2-(dimethylamino)pyrimidine (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
- Basify the mixture with a sodium hydroxide solution until it reaches a pH of 8-9.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **2-(Dimethylamino)pyrimidine-5-carbaldehyde**.
- Purify the crude product by column chromatography on silica gel.

## Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described above.

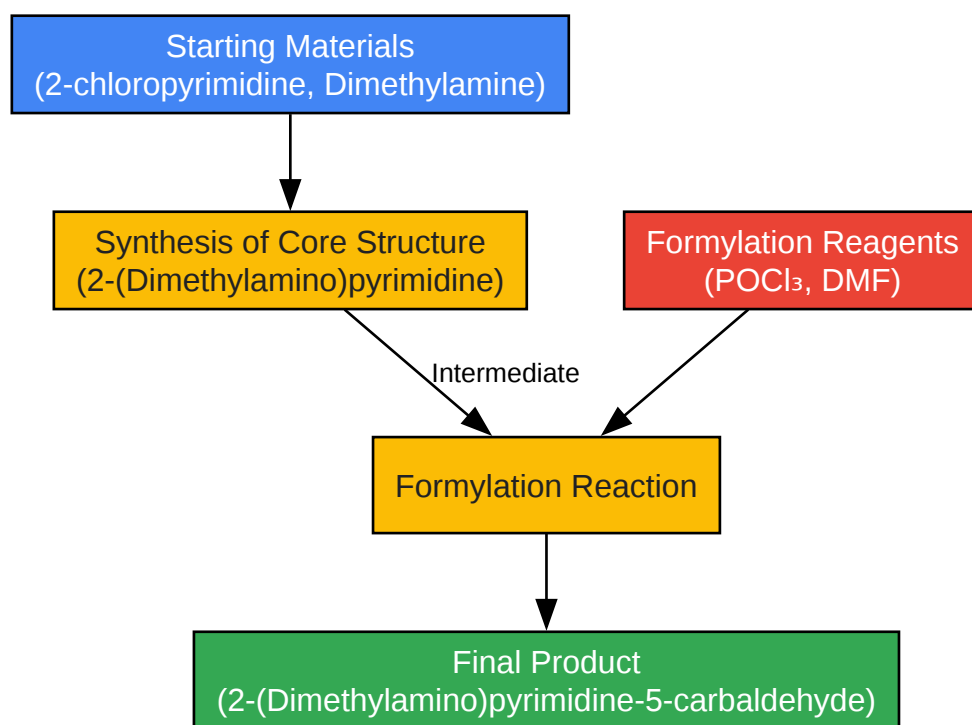


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Caption: Synthetic workflow for **2-(Dimethylamino)pyrimidine-5-carbaldehyde**.

## Logical Relationships in Synthesis

The synthesis of the target compound is a sequential process where the output of the first major stage serves as the input for the second. This dependency is crucial for the overall success of the synthesis.



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Caption: Logical flow of the synthetic stages.

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## References

- 1. [ijpcbs.com](http://ijpcbs.com) [[ijpcbs.com](http://ijpcbs.com)]
- 2. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [[mdpi.com](http://mdpi.com)]
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